Cas no 2137573-83-0 ((2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine)

(2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine is a specialized amine derivative featuring a cyclobutyl core functionalized with methoxyethyl groups. Its unique structure, combining a cyclic alkyl framework with ether-linked side chains, offers distinct steric and electronic properties, making it valuable in synthetic chemistry and pharmaceutical applications. The compound’s bifunctional design enhances solubility in polar solvents while maintaining compatibility with organic matrices. Its potential as a building block for complex molecular architectures, such as ligands or intermediates in drug discovery, is underscored by its balanced lipophilicity and conformational flexibility. The presence of ether linkages further improves stability under a range of reaction conditions, supporting its utility in advanced chemical synthesis.
(2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine structure
2137573-83-0 structure
Product name:(2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
CAS No:2137573-83-0
MF:C12H25NO2
MW:215.332403898239
CID:5893697
PubChem ID:165741766

(2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine Chemical and Physical Properties

Names and Identifiers

    • 2137573-83-0
    • EN300-800620
    • (2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
    • (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
    • Inchi: 1S/C12H25NO2/c1-14-10-7-12(4-3-5-12)6-8-13-9-11-15-2/h13H,3-11H2,1-2H3
    • InChI Key: ZKTPRZVXTGTLEC-UHFFFAOYSA-N
    • SMILES: O(C)CCC1(CCNCCOC)CCC1

Computed Properties

  • Exact Mass: 215.188529040g/mol
  • Monoisotopic Mass: 215.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 9
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30.5Ų

(2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-800620-0.25g
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
2137573-83-0 95.0%
0.25g
$1917.0 2025-03-21
Enamine
EN300-800620-10.0g
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
2137573-83-0 95.0%
10.0g
$8961.0 2025-03-21
Enamine
EN300-800620-0.5g
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
2137573-83-0 95.0%
0.5g
$2000.0 2025-03-21
Enamine
EN300-800620-1.0g
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
2137573-83-0 95.0%
1.0g
$2083.0 2025-03-21
Enamine
EN300-800620-5.0g
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
2137573-83-0 95.0%
5.0g
$6043.0 2025-03-21
Enamine
EN300-800620-0.05g
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
2137573-83-0 95.0%
0.05g
$1750.0 2025-03-21
Enamine
EN300-800620-0.1g
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
2137573-83-0 95.0%
0.1g
$1834.0 2025-03-21
Enamine
EN300-800620-2.5g
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
2137573-83-0 95.0%
2.5g
$4084.0 2025-03-21

Additional information on (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine

The Compound (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine: A Comprehensive Overview

Introduction to the Compound

The compound (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine is a complex organic molecule with the CAS number 2137573-83-0. This compound belongs to the class of amines and is characterized by its unique structure, which includes a cyclobutane ring and methoxy groups. The molecule's structure plays a crucial role in its chemical reactivity, stability, and potential applications in various industries.

Recent advancements in synthetic chemistry have enabled the precise synthesis of such intricate molecules, making them accessible for research and industrial use. The compound's structure is particularly interesting due to the presence of both aliphatic and cyclic amine functionalities, which can be exploited in various chemical reactions. This makes it a valuable component in the development of advanced materials, pharmaceuticals, and agrochemicals.

Chemical Structure and Synthesis

The (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine molecule consists of a cyclobutane ring substituted with an ethyl group that is further substituted with a methoxy group. The amine functionality is present on both the cyclobutane ring and the ethyl chain, creating a bifunctional amine structure. This unique arrangement allows for versatile reactivity, enabling the molecule to participate in various types of chemical transformations.

The synthesis of this compound involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent studies have highlighted the use of catalytic asymmetric synthesis techniques to construct the cyclobutane ring, which has significantly improved the efficiency of the synthesis process. Additionally, advancements in protecting group chemistry have facilitated the selective functionalization of the methoxy groups during synthesis.

Applications in Pharmaceutical Research

One of the most promising areas for (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine is its application in pharmaceutical research. The compound's structural features make it an ideal candidate for drug design, particularly in the development of bioactive molecules with specific pharmacokinetic profiles. Recent research has demonstrated its potential as a building block for creating small molecule inhibitors targeting various disease-related proteins.

In particular, studies have shown that this compound can be used as a chiral ligand in asymmetric catalysis, enabling the enantioselective synthesis of complex drug intermediates. This capability is highly valuable in medicinal chemistry, where chirality plays a critical role in determining drug efficacy and safety.

Role in Material Science

Beyond pharmaceutical applications, (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine has found utility in material science as well. Its amine functionalities make it suitable for use as a crosslinking agent or as a component in polymeric materials with tailored mechanical properties. Recent investigations have explored its potential as a precursor for synthesizing advanced polymers with enhanced thermal stability and mechanical strength.

Moreover, the compound's ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis. Researchers have employed it as a ligand in transition metal complexes that exhibit catalytic activity towards various organic transformations, such as alkene polymerization and hydrogenation reactions.

Environmental Considerations and Safety Profile

As with any chemical compound, understanding its environmental impact and safety profile is crucial for responsible use. Studies on (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine have indicated that it exhibits moderate toxicity levels under standard testing conditions. However, further research is needed to fully characterize its long-term effects on ecosystems and human health.

To mitigate potential risks associated with handling this compound, best practices for chemical safety should be implemented. This includes using appropriate personal protective equipment (PPE), ensuring proper ventilation during synthesis or handling procedures, and adhering to established waste management protocols.

Future Directions and Research Opportunities

The future of (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine lies in exploring its potential across diverse fields while addressing any gaps in our understanding of its properties and applications. Ongoing research efforts are focused on optimizing its synthesis pathways to enhance scalability and reduce production costs.

Additionally, there is growing interest in leveraging this compound's unique structural features for innovative applications in nanotechnology and green chemistry. For instance, researchers are investigating its use as a building block for self-assembling nanostructures or as part of biodegradable materials designed to minimize environmental impact.

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